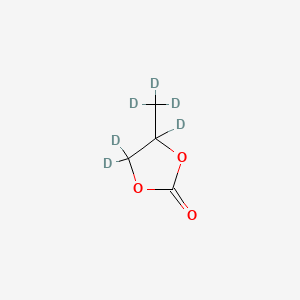

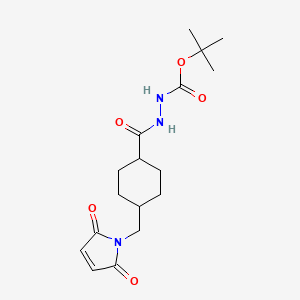

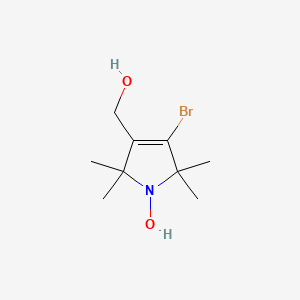

![molecular formula C16H26N2O7 B562056 Diethyl acetamido[(2-ethyl-5-methyl-3-oxo-1,2-oxazolidin-4-yl)methyl]propanedioate CAS No. 127020-33-1](/img/structure/B562056.png)

Diethyl acetamido[(2-ethyl-5-methyl-3-oxo-1,2-oxazolidin-4-yl)methyl]propanedioate

カタログ番号:

B562056

CAS番号:

127020-33-1

分子量:

358.39 g/mol

InChIキー:

PXWVUVOKSNIQAN-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Diethyl acetamido[(2-ethyl-5-methyl-3-oxo-1,2-oxazolidin-4-yl)methyl]propanedioate” is a chemical compound with the molecular formula C16H26N2O7 . Unfortunately, there is not much specific information available about this compound.

Molecular Structure Analysis

The molecular structure of this compound involves an oxazolidinone ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains an acetamido group and a malonate ester group .科学的研究の応用

Synthesis and Chemical Analysis

- Synthesis Techniques : A study focused on synthesizing N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide, a compound related to Diethyl acetamido[(2-ethyl-5-methyl-3-oxo-1,2-oxazolidin-4-yl)methyl]propanedioate, through new methods. The process involved amination and cyclization of epichloeohydrin and the reaction of N-substituted ethyl carbamate with glycidylacetamide (Yang Chao, 2008).

Antibacterial and Antimicrobial Applications

- Antibacterial Properties : Oxazolidinones, including this compound analogs, have shown significant antibacterial activities against various bacterial strains, including methicillin-resistant Staphylococcus aureus and Enterococcus faecium (Zurenko et al., 1996).

Analytical Techniques

- LC/MS/MS Analysis : A liquid chromatography-tandem mass spectrometric method was developed for the determination of a new oxazolidinone antibiotic DA-7867, closely related to this compound, in human plasma (H. Ji et al., 2004).

Chemical Modifications for Safety and Efficacy

- Chemical Modification to Enhance Safety : Research on oxazolidinones, including compounds similar to this compound, has focused on improving safety profiles and antibacterial spectrum. Modifications like substituting 1,2,3-triazole for conventional acetamide functionality in oxazolidinones reduced activity against monoamine oxidase A, improving safety (Reck et al., 2005).

Enzymatic Applications

- Enzymatic Desymmetrization : Enzymatic desymmetrization of 2-tert-butoxycarbonylamino-2-methyl-1,3-propanediol was used to prepare chiral building blocks for the synthesis of α-substituted alanine derivatives, showcasing the potential for creating enantiomerically pure compounds related to this compound (Tsuji et al., 2005).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Diethyl acetamido[(2-ethyl-5-methyl-3-oxo-1,2-oxazolidin-4-yl)methyl]propanedioate involves the reaction of diethyl acetamidomalonate with 2-ethyl-5-methyl-3-oxo-1,2-oxazolidine-4-carbaldehyde, followed by a decarboxylation step.", "Starting Materials": [ "Diethyl acetamidomalonate", "2-ethyl-5-methyl-3-oxo-1,2-oxazolidine-4-carbaldehyde" ], "Reaction": [ "Step 1: Diethyl acetamidomalonate and 2-ethyl-5-methyl-3-oxo-1,2-oxazolidine-4-carbaldehyde are reacted in the presence of a base catalyst such as sodium ethoxide or potassium tert-butoxide.", "Step 2: The resulting intermediate is treated with a decarboxylation reagent such as sodium hydroxide or potassium hydroxide to remove the carboxylic acid group and form the final product, Diethyl acetamido[(2-ethyl-5-methyl-3-oxo-1,2-oxazolidin-4-yl)methyl]propanedioate." ] } | |

CAS番号 |

127020-33-1 |

分子式 |

C16H26N2O7 |

分子量 |

358.39 g/mol |

IUPAC名 |

diethyl 2-acetamido-2-[(2-ethyl-5-methyl-3-oxo-1,2-oxazolidin-4-yl)methyl]propanedioate |

InChI |

InChI=1S/C16H26N2O7/c1-6-18-13(20)12(10(4)25-18)9-16(17-11(5)19,14(21)23-7-2)15(22)24-8-3/h10,12H,6-9H2,1-5H3,(H,17,19) |

InChIキー |

PXWVUVOKSNIQAN-UHFFFAOYSA-N |

SMILES |

CCN1C(=O)C(C(O1)C)CC(C(=O)OCC)(C(=O)OCC)NC(=O)C |

正規SMILES |

CCN1C(=O)C(C(O1)C)CC(C(=O)OCC)(C(=O)OCC)NC(=O)C |

同義語 |

2-Acetylamino-2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-isoxazol-4-ylmethyl)-malonic Acid Diethyl Ester_x000B_ |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine

Cat. No.: B561976

CAS No.: 1020719-38-3

1,2-Propylene-d6 carbonate

Cat. No.: B561977

CAS No.: 202480-74-8

3-Chloro-2-hydroxypropyl heptadecanoate

Cat. No.: B561980

CAS No.: 87505-04-2

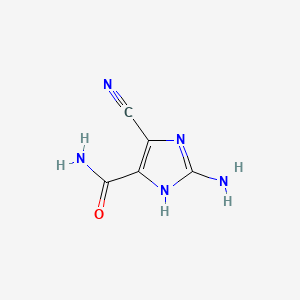

2-Amino-4-cyano-1H-imidazole-5-carboxamide

Cat. No.: B561982

CAS No.: 125815-68-1

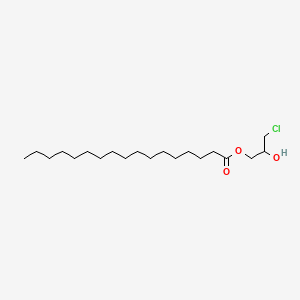

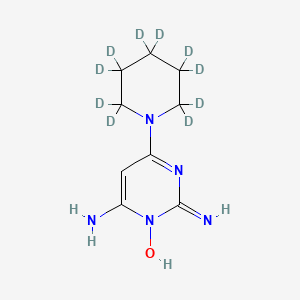

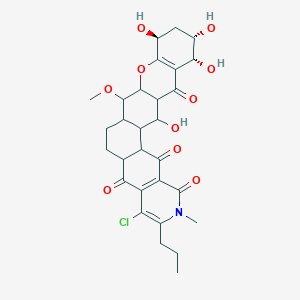

![9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine](/img/structure/B561976.png)

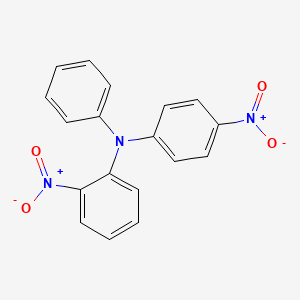

![2-sec-Butyl-d5-4-{4-[4-(4-hydroxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one](/img/structure/B561996.png)